![molecular formula C19H18N2O2 B2970409 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-47-9](/img/structure/B2970409.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide, also known as HQNO, is a synthetic compound that has been extensively studied in scientific research. HQNO belongs to the class of quinolones and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The compound shows potential in chemical synthesis and reactivity studies. For instance, a study highlighted the synthesis of 3-[2-aryl-2,4-dihydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-(1H)-pyrrol-3-yl]quinoxaline-2(1H)-ones through recyclization reactions, indicating a method for creating complex molecules with similar structural features to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide. This process underscores the versatility of pyrroloquinoline derivatives in synthesizing biologically active compounds (Tretyakov & Maslivets, 2020).
Antimalarial and Antiviral Applications
Research on the antimalarial and potential COVID-19 applications of sulfonamide derivatives, incorporating quinoxaline moieties similar to the structure of interest, suggests their significance in developing therapeutic agents. These compounds demonstrate promising antimalarial activity and possess the ability to bind to key proteins of SARS-CoV-2, highlighting a path for the use of such structures in antiviral and antimalarial drug development (Fahim & Ismael, 2021).
Antimicrobial and Antitubercular Activity
Novel carboxamide derivatives of 2-quinolones, sharing a core similarity with this compound, have been synthesized and evaluated for their antimicrobial and antitubercular effects. These compounds exhibit significant antibacterial, antifungal, and antitubercular activities, suggesting the potential of similar structures in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Catalysis and Sustainable Chemistry
The compound's structure is relevant in the context of catalysis and sustainable chemistry. For example, manganese PNP pincer complexes catalyze the synthesis of quinolines and pyrimidines, showcasing the role of similar quinoline structures in facilitating environmentally benign reactions. This approach underscores the importance of such compounds in developing sustainable synthetic methodologies (Mastalir et al., 2016).
Chemosensing Applications
Certain derivatives exhibit strong diuretic properties and have been utilized in chemosensor development for detecting metal ions. This utility indicates the broader applicability of this compound-like structures in analytical chemistry, particularly in the selective detection and quantification of biologically and environmentally relevant metal ions (Shishkina et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is the histone lysine methyltransferase EZH2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
This compound interacts with its target, EZH2, by inhibiting its activity . The compound’s interaction with EZH2 results in a decrease in the enzyme’s ability to methylate histones, which can lead to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the biochemical pathway of histone methylation. This can lead to downstream effects such as changes in chromatin structure and gene expression, potentially impacting cell proliferation and survival .
Pharmacokinetics
It is known that the compound has good secondary pharmacology and physicochemical properties
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression due to altered histone methylation. This can lead to changes in cell behavior, potentially reducing cancer cell aggressiveness and metastasis .
Propiedades
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGCSVYIQTXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970327.png)


![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)
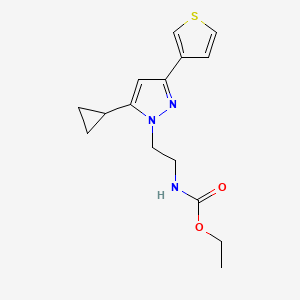
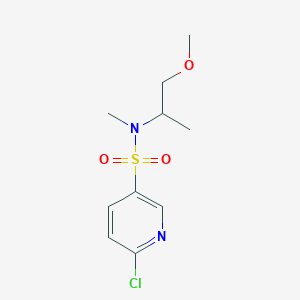
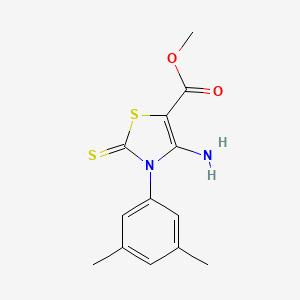
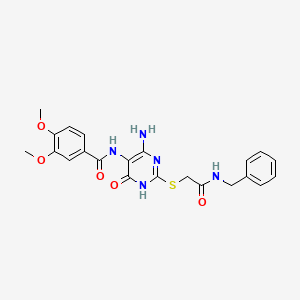
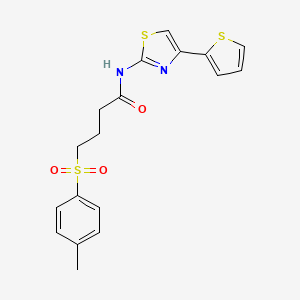

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)